Home > Products > Screening Compounds P59751 > (E)-N-((2-hydroxynaphthalen-1-yl)methylene)thiophene-2-sulfonamide
(E)-N-((2-hydroxynaphthalen-1-yl)methylene)thiophene-2-sulfonamide - 307543-71-1

(E)-N-((2-hydroxynaphthalen-1-yl)methylene)thiophene-2-sulfonamide

Catalog Number: EVT-285061
CAS Number: 307543-71-1
Molecular Formula: C15H11NO3S2
Molecular Weight: 317.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(E)-N-((2-hydroxynaphthalen-1-yl)methylene)thiophene-2-sulfonamide, commonly known as (E)-N-((2-hydroxynaphthalen-1-yl)methylene)thiophene-2-sulfonamide, is a small molecule that acts as a specific inhibitor of the inositol-requiring enzyme 1 alpha (IRE1α) endoribonuclease. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] This compound plays a significant role in scientific research, particularly in studying endoplasmic reticulum (ER) stress and the unfolded protein response (UPR).

STF-083010

  • Compound Description: STF-083010 is a small molecule inhibitor that specifically targets the endoribonuclease domain of IRE1α, a key component of the unfolded protein response (UPR) pathway. [, , ] It prevents the splicing of XBP1 mRNA, a downstream target of IRE1α, thereby inhibiting the activation of UPR-mediated pro-survival pathways. [, , , ] STF-083010 exhibits anti-tumor activity in several cancer types, including multiple myeloma and acute myeloid leukemia. [, ]

Toyocamycin

  • Compound Description: Toyocamycin is a natural product with antibiotic and antiviral properties. [, ] It has been identified as an inhibitor of the IRE1α endonuclease, affecting the splicing of XBP1 mRNA. [, ] Toyocamycin exhibits cytotoxicity in pancreatic cancer cells. []

4μ8c

  • Compound Description: 4μ8c is a potent and selective small molecule inhibitor of IRE1α RNase activity. [] It effectively inhibits the IRE1α endoribonuclease, preventing XBP1 splicing and downstream signaling. [] 4μ8c exhibits protective effects in preclinical models of nonalcoholic steatohepatitis (NASH) by counteracting IRE1α RNase activity and improving glucose tolerance. []

MKC-8866

  • Compound Description: MKC-8866 is a selective IRE1α inhibitor that directly targets its RNase domain. [] By inhibiting IRE1α RNase activity, MKC-8866 prevents XBP1 splicing and downstream signaling, ultimately leading to the suppression of mast cell leukemia cell proliferation and induction of apoptosis. []

KIRA6

  • Compound Description: KIRA6 is a potent and selective kinase-inhibiting RNase attenuator 6. [] It functions by directly inhibiting both the kinase and RNase activities of IRE1α. [] KIRA6 effectively suppresses the proliferation of mast cell leukemia cells and induces apoptosis by blocking IRE1α signaling. []

Additional Compounds:

  • Tunicamycin (Tm) and Thapsigargin (Tg): These are commonly used ER stress inducers that activate the UPR pathway. [, , , , , , , , ] They are often used in combination with IRE1α inhibitors to study the effects of UPR modulation on cell survival and other cellular processes.
  • 4-Phenylbutyric acid (4-PBA) and Tauroursodeoxycholic acid (TUDCA): These compounds act as chemical chaperones and alleviate ER stress, serving as controls in experiments investigating the role of ER stress and the UPR. [, , , ]
  • GSK2606414: This is a selective PERK inhibitor, targeting another arm of the UPR pathway. [, , ]
  • Bortezomib: This is a proteasome inhibitor that induces ER stress and has been studied in combination with IRE1α inhibitors for potential synergistic effects in cancer treatment. [, , , , ]
Overview

STF-083010 is a small-molecule inhibitor specifically targeting the endonuclease activity of inositol-requiring enzyme 1 alpha (IRE1α), which plays a crucial role in the unfolded protein response (UPR). This compound has garnered attention for its potential therapeutic applications in various diseases, particularly those associated with endoplasmic reticulum (ER) stress, such as acute renal failure and certain cancers, including multiple myeloma.

Source

STF-083010 was identified through high-throughput screening methods aimed at discovering inhibitors of IRE1α. Its efficacy has been demonstrated in both in vitro and in vivo studies, showcasing its ability to selectively inhibit IRE1α endonuclease activity without affecting its kinase activity .

Classification

STF-083010 is classified as a chemical inhibitor of the IRE1α-XBP1 signaling pathway, which is implicated in various cellular stress responses. It is categorized under pharmacological agents that target ER stress mechanisms, making it a candidate for research into treatments for diseases characterized by dysregulated protein folding and stress responses.

Synthesis Analysis

Methods

Technical Details

While specific synthetic routes are not disclosed, the synthesis typically involves:

  • Reagents: Commonly used reagents in organic synthesis.
  • Conditions: Controlled temperature and reaction times to optimize yield and purity.
  • Purification: Techniques such as chromatography to isolate the final product.
Molecular Structure Analysis

Structure

Data

Molecular weight, exact chemical formula, and structural diagrams are typically included in patent filings or specialized chemical databases. For precise structural data, researchers often refer to chemical repositories or publications detailing its synthesis and biological evaluations.

Chemical Reactions Analysis

Reactions

STF-083010 primarily acts through its interaction with IRE1α, inhibiting its endonuclease function. This inhibition prevents the splicing of XBP1 mRNA, thereby blocking the downstream effects associated with ER stress responses.

Technical Details

The mechanism involves:

  • Binding: STF-083010 binds to the endonuclease domain of IRE1α.
  • Inhibition: This binding effectively halts the enzymatic activity that would normally lead to XBP1 splicing.
  • Consequences: The inhibition results in reduced levels of active XBP1 protein, which is crucial for cellular adaptation to stress .
Mechanism of Action

Process

The primary mechanism by which STF-083010 exerts its effects involves:

  1. Inhibition of Endonuclease Activity: By selectively targeting the endonuclease function of IRE1α, STF-083010 disrupts the UPR signaling cascade.
  2. Reduced Apoptosis: Studies have shown that treatment with STF-083010 leads to decreased apoptosis rates in models of acute renal failure by mitigating oxidative stress and inflammation .
  3. Impact on Cancer Cells: In cancer models, particularly multiple myeloma, STF-083010 demonstrates significant antitumor activity by inducing apoptosis selectively in malignant cells while sparing normal cells .

Data

Experimental data indicate that STF-083010 effectively reduces markers of ER stress and apoptosis in various cellular models. For instance, it has been shown to lower levels of GRP78 and CHOP while decreasing caspase 3 activation .

Physical and Chemical Properties Analysis

Physical Properties

While specific physical properties such as melting point or solubility are not extensively documented, compounds like STF-083010 are generally characterized by:

  • Solubility: Typically soluble in organic solvents.
  • Stability: Stability under physiological conditions is crucial for therapeutic applications.

Chemical Properties

Chemical properties include:

  • Reactivity: Reacts selectively with biological targets (IRE1α).
  • Selectivity: High selectivity for inhibiting endonuclease activity without affecting kinase functions.

Relevant data can be gathered from chemical databases or specific studies focusing on the compound's interactions.

Applications

Scientific Uses

STF-083010 has several promising applications:

  • Treatment of Acute Renal Failure: Demonstrated efficacy in reducing ER stress-induced damage in kidney tissues .
  • Cancer Therapy: Potential use as an anticancer agent due to its ability to induce apoptosis in multiple myeloma cells .
  • Liver Protection: Shown to alleviate liver injury and fibrosis in animal models by modulating ER stress responses .

Research continues into expanding the therapeutic potential of STF-083010 across various disease models characterized by ER stress and dysregulated protein homeostasis.

Chemical and Pharmacological Profile of STF-083010

Structural Characterization and Physicochemical Properties

STF-083010 (CAS No. 307543-71-1) is a synthetic small-molecule inhibitor with the systematic chemical name N-[(2-Hydroxynaphthalen-1-yl)methylidene]thiophene-2-sulfonamide. Its molecular formula is C₁₅H₁₁NO₃S₂, yielding a molecular weight of 317.38 g/mol. The compound features a salicylidene-based structure comprising three key moieties:

  • A 2-hydroxynaphthalene group serving as an aromatic scaffold
  • A thiophene-2-sulfonamide group contributing to target binding
  • An imine (–CH=N–) linker enabling conformational flexibility [4] [7]

The planar naphthalene ring system facilitates hydrophobic interactions with biological targets, while the sulfonamide group enhances solubility and hydrogen-bonding potential. STF-083010 exhibits moderate lipophilicity (logP ≈ 3.2) and is highly soluble in dimethyl sulfoxide (DMSO; 100 mg/mL), forming clear yellow solutions. In solid form, it presents as a light-yellow crystalline powder that requires protection from light due to photosensitivity. The compound demonstrates limited aqueous solubility (<0.1 mg/mL in PBS), necessitating organic solvents for biological studies [4] [7].

  • Table 1: Physicochemical Properties of STF-083010
    PropertyValue/Description
    Molecular FormulaC₁₅H₁₁NO₃S₂
    Molecular Weight317.38 g/mol
    CAS Number307543-71-1
    AppearanceLight-yellow crystalline solid
    Solubility in DMSO100 mg/mL (315 mM)
    Aqueous Solubility (PBS)<0.1 mg/mL
    SMILES StringS(=O)(\N=C\c2c3c(ccc2O)cccc3)c1[s]ccc1
    InChI KeyTVIVJHZHPKNDAQ-MHWRWJLKSA-N

Synthesis and Analytical Validation

The synthesis of STF-083010 employs a one-step Schiff base condensation reaction. This involves refluxing 2-hydroxy-1-naphthaldehyde with 2-thiophenesulfonamide in anhydrous ethanol under acidic catalysis (e.g., p-toluenesulfonic acid). The reaction proceeds via nucleophilic attack of the sulfonamide nitrogen on the carbonyl carbon of the aldehyde, followed by dehydration to form the thermodynamically stable imine bond [6].

Synthetic Route:

  • Equimolar quantities of 2-hydroxy-1-naphthaldehyde and 2-thiophenesulfonamide are dissolved in absolute ethanol.
  • Catalytic p-toluenesulfonic acid (0.1 eq) is added.
  • The mixture is refluxed at 80°C for 12 hours under nitrogen atmosphere.
  • The resultant yellow precipitate is filtered, washed with cold ethanol, and purified via recrystallization from methanol.

Analytical validation employs multiple orthogonal techniques:

  • High-Performance Liquid Chromatography (HPLC): Confirms ≥98% purity using a C18 reverse-phase column (mobile phase: acetonitrile/water with 0.1% formic acid; detection at 254 nm) [7] [9].
  • Liquid Chromatography-Mass Spectrometry (LC-MS): Validates molecular identity via [M+H]⁺ peak at m/z 318.04 (calculated: 318.03) [3].
  • Nuclear Magnetic Resonance (NMR): Characteristic ¹H-NMR signals include:
  • Imine proton (CH=N): δ 8.95 ppm (s, 1H)
  • Naphthyl hydroxyl: δ 12.25 ppm (s, 1H)
  • Thiophene protons: δ 7.80–7.85 ppm (m, 1H), 7.50–7.55 ppm (m, 1H), 7.10–7.15 ppm (m, 1H) [7]

The compound exhibits solution instability, degrading ~40% in aqueous DMSO within 24 hours at 25°C, necessitating fresh preparation for biological assays [7].

  • Table 2: Analytical Characterization Methods and Parameters
    MethodConditions/ParametersKey Findings
    HPLCC18 column; acetonitrile/water gradient; 254 nmRetention time: 8.2 min; Purity ≥98%
    LC-MS (ESI+)Quadrupole MS; electrospray ionization[M+H]⁺: 318.04 (error < 5 ppm)
    ¹H-NMR400 MHz, DMSO-d₆Characteristic imine/naphthyl peaks
    Stability Test1 mg/mL in DMSO:PBS (1:1), 25°C, 24hDegradation ≤40%

Target Specificity: IRE1α Endonuclease Inhibition Kinetics

STF-083010 is a selective allosteric inhibitor of the endoribonuclease (RNase) domain of Inositol-Requiring Enzyme 1 alpha (IRE1α), an endoplasmic reticulum (ER) transmembrane sensor. It exhibits negligible activity against the kinase domain of IRE1α or unrelated RNases (e.g., RNase A). Mechanistically, STF-083010 binds to the RNase active site, competitively blocking XBP1 mRNA recognition without affecting IRE1α autophosphorylation [2] [6] [8].

Inhibition Kinetics:

  • Enzyme Assays: Using recombinant human IRE1α* (kinase/RNase domains), STF-083010 shows an IC₅₀ of 15–25 μM against XBP1 RNA cleavage in fluorescence resonance energy transfer (FRET) assays [6].
  • Cellular Target Engagement: In RPMI 8226 multiple myeloma cells, 60 μM STF-083010 reduces thapsigargin-induced XBP1 splicing by >90% within 4 hours. This correlates with loss of XBP1s protein nuclear translocation [2] [8].
  • Kinetic Mechanism: Lineweaver-Burk plots reveal non-competitive inhibition kinetics with respect to XBP1 mRNA substrate (apparent Kᵢ = 18 μM), indicating binding to an allosteric site distinct from the catalytic center [6].

Selectivity Profiling:STF-083010 demonstrates >50-fold selectivity for IRE1α RNase over PERK or ATF6 branches of the unfolded protein response. However, recent studies report off-target mitochondrial effects:

  • Direct addition to isolated mitochondria inhibits Complex I-driven respiration (IC₅₀ = 45 μM) and reduces spare respiratory capacity by 49% in SH-SY5Y cells [9].
  • It suppresses succinate-driven maximal oxygen consumption by 19% in neuronal cells independent of IRE1α inhibition [9].

Functional Synergy:Co-treatment with proteasome inhibitors (e.g., bortezomib) enhances cytotoxicity in pancreatic cancer cells:

  • Synergistic activity (CI < 0.5) observed with 10 μM STF-083010 + 10 nM bortezomib in Panc0403, Panc1005, and BxPc3 cell lines [4].
  • Mechanistically, dual inhibition amplifies ER stress, collapsing pro-surective UPR outputs via XBP1s depletion [2] [4].
  • Table 3: Inhibition Kinetics of STF-083010 Across Assay Systems
    Assay SystemTarget/ReadoutIC₅₀/Effective ConcentrationReference
    Recombinant IRE1α* FRETXBP1 RNA cleavage15–25 μM [6]
    RPMI 8226 cellsXBP1 mRNA splicing60 μM (4h pre-treatment) [2]
    Mitochondrial respirationComplex I activity45 μM [9]
    SH-SY5Y cellsSpare respiratory capacity60 μM (49% reduction) [9]

Properties

CAS Number

307543-71-1

Product Name

STF-083010

IUPAC Name

N-[(2-hydroxynaphthalen-1-yl)methylidene]thiophene-2-sulfonamide

Molecular Formula

C15H11NO3S2

Molecular Weight

317.4 g/mol

InChI

InChI=1S/C15H11NO3S2/c17-14-8-7-11-4-1-2-5-12(11)13(14)10-16-21(18,19)15-6-3-9-20-15/h1-10,17H

InChI Key

TVIVJHZHPKNDAQ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NS(=O)(=O)C3=CC=CS3)O

Solubility

Soluble in DMSO

Synonyms

STF-083010; STF 083010; STF083010, IRE1 Inhibitor I

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NS(=O)(=O)C3=CC=CS3)O

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2/C=N/S(=O)(=O)C3=CC=CS3)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.